molecular formula C13H15N3O2 B13200240 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine

Cat. No.: B13200240
M. Wt: 245.28 g/mol
InChI Key: FPEMXAFAJTYMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole and an oxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The oxane group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Pyridine derivatives: Compounds with a pyridine ring that may have different substituents.

Uniqueness

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is unique due to the presence of both an oxadiazole and an oxane group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(oxan-4-yl)-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O2/c1-2-10(9-14-5-1)8-12-15-13(16-18-12)11-3-6-17-7-4-11/h1-2,5,9,11H,3-4,6-8H2

InChI Key

FPEMXAFAJTYMMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(=N2)CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.